molecular formula C16H14N2O4 B1199827 5-Hydroxybendazac CAS No. 84745-02-8

5-Hydroxybendazac

カタログ番号: B1199827
CAS番号: 84745-02-8
分子量: 298.29 g/mol
InChIキー: RBHGJSQCPLSKMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxybendazac is a hydroxylated derivative of bendazac, a benzimidazole-based compound initially developed as an anti-inflammatory and anticataract agent. Bendazac exhibits radical-scavenging properties, protecting lens and serum proteins from denaturation in vitro and in vivo . The introduction of a hydroxyl group at the 5-position of bendazac enhances its efficacy, particularly in preventing cataractogenesis by inhibiting lens protein aggregation induced by cyanate, glucose-6-phosphate, and galactose . Pharmacokinetic studies highlight its role as the primary metabolite of bendazac, detectable in human plasma via validated HPLC methods .

特性

CAS番号

84745-02-8

分子式

C16H14N2O4

分子量

298.29 g/mol

IUPAC名

2-(1-benzyl-5-hydroxyindazol-3-yl)oxyacetic acid

InChI

InChI=1S/C16H14N2O4/c19-12-6-7-14-13(8-12)16(22-10-15(20)21)17-18(14)9-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,20,21)

InChIキー

RBHGJSQCPLSKMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=N2)OCC(=O)O

正規SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=N2)OCC(=O)O

他のCAS番号

84745-02-8

同義語

5-hydroxybendazac
5-hydroxybendazac, monosodium salt

製品の起源

United States

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of Bendazac

Bendazac
  • Structure : Benzimidazole core with a carboxyl group.
  • Function : Radical scavenger; inhibits protein denaturation in cataract models.
  • Limitations : Lower efficacy compared to 5-hydroxybendazac in protecting lens proteins .
Bendazac-Lysine
  • Structure : Lysine salt of bendazac.
  • Advantages : Enhanced solubility and absorption in preclinical and human studies.
5-Hydroxybendazac
  • Structure : 5-hydroxylated bendazac derivative.
  • Advantages :
    • 20–30% greater efficacy than bendazac in vitro against glycation- and oxidation-induced lens opacity .
    • Acts as the primary active metabolite of bendazac, detectable in plasma with high sensitivity (LOQ: 10 ng/mL) .

Hydroxybenzoic Acid Derivatives

Hydroxybenzoic acids share structural motifs with 5-hydroxybendazac (e.g., aromatic rings with hydroxyl and carboxyl groups) but differ in biological targets and applications.

Compound Key Features Applications Reference
4-Hydroxybenzoic Acid Simple hydroxybenzoic acid; no nitrogen heterocycle. R&D use (non-medicinal) .
5-Hydroxyanthranilic Acid 2-Amino-5-hydroxybenzoic acid; amino group enhances metal chelation. Biomarker in metabolic studies .
5-Chlorosalicylaldehyde Chlorinated aromatic aldehyde; reactive aldehyde group. Synthetic intermediate .
5-Methoxy-2-methylbenzoic Acid Methoxy and methyl substituents; altered lipophilicity. Not specified (structural analog) .
Key Structural Differences :
  • 5-Hydroxybendazac : Contains a benzimidazole core critical for binding lens crystallins.
  • Hydroxybenzoic Acids : Lack heterocyclic nitrogen, reducing specificity for cataract-related targets.

Efficacy and Pharmacokinetic Comparison

Compound Efficacy (vs. Bendazac) Bioavailability Clinical Status
Bendazac Baseline Moderate Experimental .
5-Hydroxybendazac 20–30% higher High (metabolite) Preclinical focus .
Bendazac-Lysine Comparable to bendazac High Approved in Europe .
4-Hydroxybenzoic Acid N/A Low Non-medicinal .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。